
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (NPEPAH) is a novel chemical compound with a wide range of potential applications in scientific research. NPEPAH is a versatile compound that has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Tautomerism
The study of Schiff bases, which are structurally similar to N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, has revealed significant insights into intramolecular hydrogen bonding and tautomerism. These phenomena are crucial for understanding the behavior of such compounds in various solvents and conditions, impacting their reactivity and stability. For example, the research by Nazır et al. (2000) on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibrium in polar and non-polar solvents, influenced by intramolecular hydrogen bonding (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Synthesis and Characterization of Metal Complexes
This compound serves as a precursor or ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and as anticancer agents. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with potential anticancer properties, highlighting the compound's versatility as a ligand for creating biologically active complexes (Ghani & Mansour, 2011).
Catalysis and Organic Transformations
The compound's derivatives are explored as catalysts in organic transformations, such as hydroamination reactions. For instance, Shanbhag et al. (2007) discussed the use of metal-exchanged mesoporous materials for the hydroamination of phenylacetylene with aromatic amines, showcasing the catalytic potential of derivatives in synthesizing alkylated amines without byproduct formation (Shanbhag, Joseph, & Halligudi, 2007).
Molecular Structure and Fluorescence Properties
The study of related compounds, such as those containing pyridine rings and metal ions, can elucidate the structural and electronic properties of this compound derivatives. Liang et al. (2009) investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties, providing insights into the electronic characteristics and potential sensing applications of these complexes (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
Propiedades
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUILWTCNUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

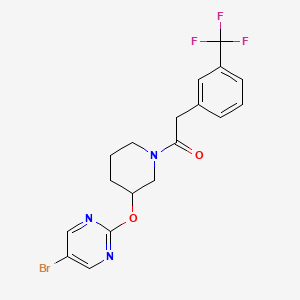
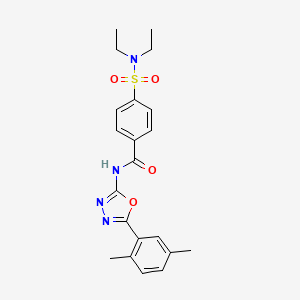
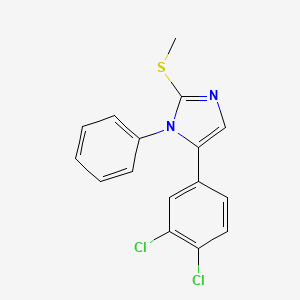
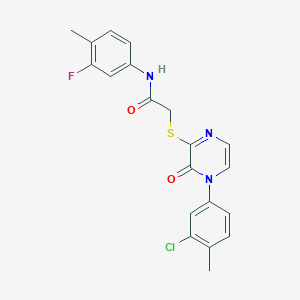
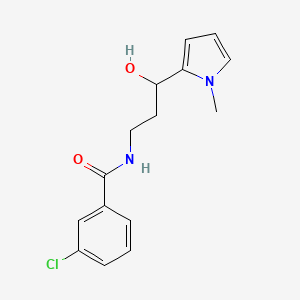


![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
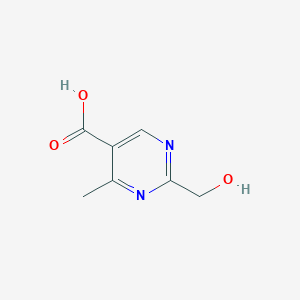
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
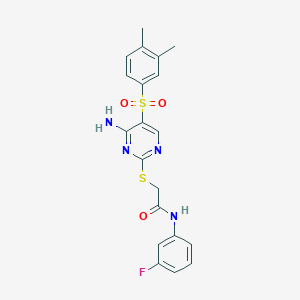
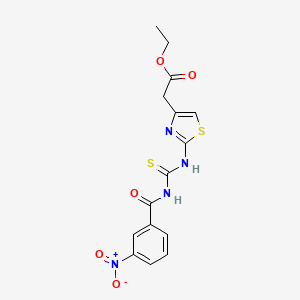
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)